N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c22-16-9-6-10-17(13-16)23-20(26)14-25-24-21(15-7-2-1-3-8-15)18-11-4-5-12-19(18)29(25,27)28/h1-13H,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBYBKHFQWWGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure features a benzothiadiazine core with a chlorophenyl substituent and an acetamide group. Its molecular formula is , and it has been identified under the CAS number 1031599-07-1. The presence of the dioxido group is significant as it may contribute to the compound's biological activity.
Biological Activity Overview
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds within the benzothiadiazine class. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis through modulation of apoptotic markers such as Bax/Bcl-2 ratios and caspase activation .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 4e | MCF-7 | 5.36 | Induces cell cycle arrest at G2/M |
| Compound 4i | HepG2 | 2.32 | Apoptosis via Bax/Bcl-2 modulation |
| N-(3-chlorophenyl)-2-(1,1-dioxido...) | MCF-7 & HepG2 | TBD | TBD |
The proposed mechanism for the anticancer activity of this compound involves:
- Cell Cycle Arrest : Similar compounds have been shown to arrest cell cycles at specific phases (G1/S or G2/M), preventing cancer cells from proliferating.
- Apoptosis Induction : The increase in pro-apoptotic factors like Bax and the decrease in anti-apoptotic Bcl-2 lead to enhanced apoptosis in cancerous cells .
- Inhibition of Survival Pathways : Some derivatives have been noted for their ability to down-regulate survival pathways involving MMPs and VEGF, which are crucial for tumor growth and metastasis .
Case Studies
A notable study investigated the effects of a related compound on tumor-bearing mice. The compound demonstrated selective targeting ability towards sarcoma cells, showcasing its potential for targeted cancer therapy .
Another study focused on structure-activity relationships (SAR), revealing that modifications in the phenyl ring significantly altered cytotoxic potency. For example, shifting substituents on the piperazine ring led to a fourfold increase in activity against MCF-7 cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of N-(3-chlorophenyl)acetamide derivatives with heterocyclic moieties. Key structural analogues include:
Pharmacological Activity
Comparative pharmacological data highlight the impact of structural variations:
Key Research Findings
Bioisosteric Replacements : Replacing the benzothiadiazine core with benzothiazine (e.g., ) reduces oxidative stress but diminishes receptor affinity due to loss of sulfone polarity.
Chlorophenyl Position Sensitivity : The 3-chlorophenyl group in the target compound enhances blood-brain barrier penetration compared to 4-chlorophenyl analogues .
Sulfone vs. Thioether Linkages : Sulfone-containing derivatives (e.g., target compound, ) exhibit higher metabolic stability but lower oral bioavailability than thioether-linked analogues .
Tables of Comparative Data
Table 1: Structural and Physical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a benzothiadiazine derivative with 3-chlorophenylacetamide precursors in dichloromethane (DCM) or toluene under reflux. Triethylamine (TEA) is often used as a base to neutralize HCl byproducts. For example, analogous acetamide derivatives were synthesized by stirring acyl chlorides with substituted anilines in DCM at 273 K for 3 hours, followed by extraction and recrystallization from toluene .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography or recrystallization.
Q. How is the crystal structure of this compound resolved, and what analytical tools are critical?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvents (e.g., toluene or DCM). The SHELX suite (e.g., SHELXL for refinement) is widely used for structure solution and refinement . For example, dihedral angles between aromatic rings in similar compounds were reported as ~60.5°, with bond distances validated against standard ranges (e.g., C–C: 1.48–1.52 Å) .
- Key Parameters : Hydrogen bonding (N–H···O) and π-π interactions stabilize the lattice. Refinement includes isotropic displacement parameters and riding models for H atoms .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s bioactivity?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., fluoro, methoxy) and testing them in biological assays. For instance, substituting the 4-position of the phenyl ring with electron-withdrawing groups (e.g., Cl, F) enhances binding to targets like kinases or GPCRs. Computational tools (e.g., DFT calculations) predict electronic effects, while in vitro assays validate potency .
- Case Study : In related benzothiadiazine derivatives, chloro substituents increased metabolic stability by 30% compared to methoxy groups .
Q. What experimental and computational strategies resolve contradictions in crystallographic data?
- Methodology : Discrepancies in bond lengths or angles can arise from twinning or disorder. Use PLATON to check for twinning and OLEX2 for disorder modeling. Cross-validate with spectroscopic data (e.g., NMR, IR). For example, in N-(4-hydroxyphenyl) analogs, conflicting hydrogen bond distances (3.93 Å vs. 3.83 Å) were resolved using high-resolution (≤0.8 Å) datasets and SHELXL restraints .
- Tools : SHELXPRO for macromolecular interfaces and Mercury for visualization .
Q. How can molecular docking predict the compound’s interaction with therapeutic targets (e.g., COX-2)?
- Methodology : Prepare the ligand (compound) and target (e.g., COX-2 PDB: 5KIR) using AutoDock Tools. Optimize protonation states at physiological pH. Docking simulations (e.g., AutoDock Vina) with a grid box covering the active site (20 ų) and 50 runs per ligand. Validate using MD simulations (e.g., GROMACS) to assess binding stability.
- Example : A benzothiadiazinone analog showed a docking score of −9.2 kcal/mol, correlating with IC₅₀ = 1.2 µM in COX-2 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
